3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 361154-13-4
Cat. No.: VC21410820
Molecular Formula: C26H27N3O2S
Molecular Weight: 445.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361154-13-4 |
|---|---|
| Molecular Formula | C26H27N3O2S |
| Molecular Weight | 445.6g/mol |
| IUPAC Name | 3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C26H27N3O2S/c1-14(2)16-9-11-17(12-10-16)28-25(30)24-23(27)22-21(20-13-8-15(3)31-20)18-6-4-5-7-19(18)29-26(22)32-24/h8-14H,4-7,27H2,1-3H3,(H,28,30) |
| Standard InChI Key | VOROQAUIOGAITP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)C(C)C)N |
| Canonical SMILES | CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)C(C)C)N |
Introduction
3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically thienoquinolines. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. It features a fused ring system, which is characteristic of thienoquinolines, and includes a tetrahydrothienoquinoline ring, a furan moiety, and an isopropyl-substituted phenyl group.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps that manipulate its heterocyclic structure. These reactions often require specific catalysts, solvents, and reaction conditions to optimize yield and purity. The compound undergoes various chemical reactions that can modify its biological activity and improve its pharmacokinetic properties.
| Reaction Type | Description |
|---|---|
| Condensation | Often involves the formation of new bonds between molecules. |
| Substitution | Involves replacing a functional group with another. |
| Cyclization | Forms rings within the molecule. |
Biological Activities and Applications
This compound acts primarily as an inhibitor of certain protein kinases, such as PAK4, which is particularly relevant in oncology. The inhibition of the PAK4 pathway contributes to its potential therapeutic applications, especially in cancer research. Research continues to explore its efficacy and safety profiles in preclinical models to assess its viability as a therapeutic agent.
| Application Area | Description |
|---|---|
| Cancer Research | Inhibits PAK4 pathway, potentially affecting tumor growth. |
| Medicinal Chemistry | Explored for diverse biological activities. |
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